CID 19966608

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

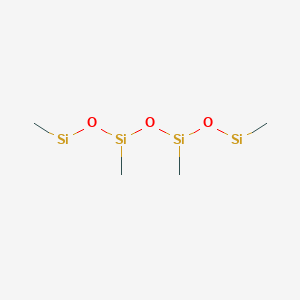

1,3,5,7-Tetramethyltetrasiloxane is a cyclic organosilicon compound with the molecular formula C4H16O4Si4. It is a member of the siloxane family, which consists of silicon-oxygen bonds. This compound is known for its unique chemical properties and is widely used in various industrial and scientific applications.

Preparation Methods

1,3,5,7-Tetramethyltetrasiloxane can be synthesized through hydrosilylation reactions. One common method involves the reaction of 1,3,5,7-tetramethylcyclotetrasiloxane with vinyl compounds in the presence of a platinum catalyst. The reaction conditions typically include a temperature of around 90°C and a catalyst concentration of 8 ppm . Industrial production methods often involve similar hydrosilylation reactions, but on a larger scale, with careful control of reaction parameters to ensure high yield and purity.

Chemical Reactions Analysis

1,3,5,7-Tetramethyltetrasiloxane undergoes various chemical reactions, including:

Hydrosilylation: This reaction involves the addition of silicon-hydrogen bonds to unsaturated organic compounds, forming organosilicon products.

Oxidation: The compound can be oxidized to form silanols and siloxane derivatives.

Reduction: It can act as a reducing agent, particularly in the presence of organometallic catalysts.

Substitution: The silicon atoms in the compound can undergo substitution reactions with various nucleophiles, leading to the formation of different siloxane derivatives.

Scientific Research Applications

1,3,5,7-Tetramethyltetrasiloxane has a wide range of applications in scientific research, including:

Chemistry: It is used as a precursor for the synthesis of various organosilicon compounds and polymers.

Biology: The compound is used in the development of biocompatible materials and drug delivery systems. Its stability and low toxicity make it suitable for biomedical applications.

Medicine: It is explored for use in medical devices and implants due to its biocompatibility and mechanical properties.

Industry: 1,3,5,7-Tetramethyltetrasiloxane is used in the production of silicone resins, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 1,3,5,7-tetramethyltetrasiloxane involves its ability to undergo hydrosilylation reactions. The silicon-hydrogen bonds in the compound are polarized, leading to the formation of hydridic hydrogen. This makes it a milder reducing agent compared to other metal-based hydrides. The compound can form hybrid inorganic-organic polymers with dienes, which are suitable for various applications, including circuit board resins .

Comparison with Similar Compounds

1,3,5,7-Tetramethyltetrasiloxane can be compared with other similar compounds, such as:

1,3,5,7-Tetramethyl-1,3,5,7-tetravinylcyclotetrasiloxane: This compound also undergoes hydrosilylation reactions but has vinyl groups instead of methyl groups, leading to different reactivity and applications.

1,3,5,7-Tetramethylcyclotetrasiloxane: Similar in structure but lacks the vinyl groups, making it less reactive in certain hydrosilylation reactions.

1,3,5,7-Tetramethyltetrasiloxane stands out due to its unique combination of stability, reactivity, and versatility in forming various organosilicon compounds and polymers.

Properties

Molecular Formula |

C4H12O3Si4 |

|---|---|

Molecular Weight |

220.48 g/mol |

InChI |

InChI=1S/C4H12O3Si4/c1-8-5-10(3)7-11(4)6-9-2/h1-4H3 |

InChI Key |

MWNCYKISKHAKIN-UHFFFAOYSA-N |

Canonical SMILES |

C[Si]O[Si](C)O[Si](C)O[Si]C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.